molecular formula C11H9N3O2S B2591812 Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate CAS No. 2140317-00-4

Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate

Cat. No.: B2591812
CAS No.: 2140317-00-4
M. Wt: 247.27
InChI Key: NBGPJAYQBNVWOA-UHFFFAOYSA-N
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Description

Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate (CAS 2140317-00-4) is a benzothiazole derivative featuring a cyano (-CN) substituent at the 6-position and an ethyl carbamate (-OC(O)NH₂) group at the 2-position of the benzothiazole core . This compound is of interest in medicinal and agrochemical research due to the benzothiazole scaffold's versatility in bioactivity. Its synthesis and characterization are inferred from analogous compounds, such as those in and , which utilize nucleophilic substitution and carbamate formation reactions.

Properties

IUPAC Name

ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c1-2-16-11(15)14-10-13-8-4-3-7(6-12)5-9(8)17-10/h3-5H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGPJAYQBNVWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 2-aminobenzenethiol with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds in the benzothiazole family exhibit significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These results suggest that this compound may serve as a potential lead compound in the development of new antimicrobial agents.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Activity
HCT116 (Colon Cancer)25Antiproliferative
MCF-7 (Breast Cancer)30Antiproliferative
A549 (Lung Adenocarcinoma)20Antiproliferative

The compound's mechanism of action appears to involve inhibition of key cellular pathways associated with tumor growth, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in critical biological processes. For instance, it has shown promising results as an inhibitor of bacterial topoisomerases, which are essential for DNA replication and transcription.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Escherichia coli and Staphylococcus aureus. The study utilized a disk diffusion method to assess antimicrobial activity. Results indicated a significant inhibition zone compared to control groups treated with standard antibiotics.

Case Study 2: Antitumor Screening

A series of in vitro assays were conducted using human cancer cell lines to evaluate the antiproliferative effects of this compound. The compound was found to induce apoptosis in cancer cells through activation of caspase pathways, suggesting its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents at the 6-position and functional groups on the benzothiazole ring (Table 1).

Table 1: Structural Comparison of Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate and Analogs

Compound Name 6-Position Substituent 2-Position Functional Group Core Structure Biological Relevance
This compound -CN Ethyl carbamate Benzothiazole Anticancer/Agrochemical lead
Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate -F Ethyl carbamate Benzothiazole Antimicrobial
Ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate -CH₃ Ethyl carbamate Tetrahydrobenzothiazole CNS-targeted therapies
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide -CF₃ Acetamide Benzothiazole Kinase inhibition
(Benzo[d]thiazol-2-ylcarbamoyl)methyl ethyl carbamodithioate -H Dithiocarbamate Benzothiazole Antibacterial

Key Observations :

  • Ring Saturation : The tetrahydrobenzothiazole analog exhibits improved lipophilicity, which may enhance blood-brain barrier penetration for CNS applications.
  • Functional Group Diversity : Carbamates (parent compound) vs. dithiocarbamates or acetamides influence solubility and metabolic stability.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Key Spectral Data (IR/NMR)
This compound 2.1 <0.1 in water 88–89 (analog ) IR: 2225 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O)
Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate 2.3 <0.1 in water - ¹H NMR: δ 7.52–7.90 (Ar-H)
Tetrahydrobenzothiazole analog 3.5 <0.05 in water - ¹H NMR: δ 1.52–1.96 (cyclohexyl H)

Notes:

  • The cyano group reduces solubility in aqueous media but enhances interaction with hydrophobic enzyme pockets.
  • Fluorinated analogs (e.g., ) may exhibit improved metabolic stability due to resistance to oxidative degradation.

Biological Activity

Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial effects, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a cyano group at the 6-position enhances its pharmacological potential. The molecular formula is C10H8N2O2SC_{10}H_{8}N_{2}O_{2}S, with a molecular weight of approximately 238.25 g/mol.

Synthesis Methods

Various synthetic routes have been reported for the preparation of this compound. Common methods include:

  • Condensation Reactions : Involves the reaction of 6-cyano-1,3-benzothiazole with ethyl carbamate.
  • Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time.

Antitumor Activity

This compound has shown promising antitumor activity in various studies. A notable study evaluated its effects on human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D assays:

Cell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
A5496.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

The compound demonstrated higher potency in the 2D assay compared to the 3D format, indicating its effectiveness against tumor growth while also raising concerns about potential cytotoxicity towards normal cells .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.5 μg/mL
Escherichia coli<1 μg/mL

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance, substituents at different positions on the benzothiazole ring can alter its interaction with biological targets:

ModificationEffect on Activity
Fluorine substitution at the 6-positionIncreased potency against certain cancer cell lines
Addition of halogensEnhanced antimicrobial properties

This highlights the importance of SAR studies in optimizing the compound's pharmacological profile .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : Demonstrated significant reduction in tumor size in xenograft models treated with the compound.
  • Antibacterial Efficacy : Showed effectiveness in reducing bacterial load in infected animal models.

These studies emphasize the potential therapeutic applications of this compound in oncology and infectious diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. For example, intermediate 6-cyano-1,3-benzothiazol-2-amine is prepared via nucleophilic substitution or cyclization, followed by carbamate formation using ethyl chloroformate. Characterization relies on NMR (e.g., ¹H/¹³C NMR for confirming substituents) and IR spectroscopy (e.g., carbonyl stretches at ~1720 cm⁻¹ for carbamate groups) . Purity is assessed via HPLC or melting point analysis, with yields ranging from 47–63% depending on reaction optimization .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assigns protons and carbons (e.g., ethyl group signals at δ ~1.19 ppm (t) and 4.19 ppm (q) ).
  • IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2225 cm⁻¹ and carbamate C=O at ~1720 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching calculated mass) .

Q. How is the compound handled safely in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for carbamates: use PPE (gloves, goggles), avoid inhalation/ingestion, and store in sealed containers. Emergency measures include rinsing eyes with water for 15 minutes and consulting SDS protocols for spills . Waste disposal requires segregation and treatment by certified agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELX refinement) determines bond angles, torsion angles, and packing interactions. For example, triclinic P1 space group analysis revealed intermolecular H-bonding and S···S interactions in benzothiazole derivatives, clarifying conformational stability . Data-to-parameter ratios >15 ensure refinement reliability .

Q. What strategies optimize reaction yields for intermediates with low solubility?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions. For example, refluxing in CHCl3/EtOH mixtures improves solubility of adamantyl-substituted intermediates, achieving 22–46% yields . Column chromatography (silica gel, hexane/EtOAc gradients) or Prep-HPLC purifies hydrophobic products .

Q. How do researchers analyze contradictory biological activity data across studies?

  • Methodological Answer : Cross-validate assays (e.g., antimicrobial testing via MIC vs. time-kill curves) and control for substituent effects. For instance, 6-cyano derivatives may show reduced activity compared to fluoro analogs due to electron-withdrawing effects . Statistical tools (e.g., ANOVA) identify significant outliers in dose-response datasets .

Q. What computational methods predict structure-activity relationships (SAR) for benzothiazole carbamates?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like GSK-3β. QSAR studies correlate electronic parameters (Hammett σ) with bioactivity. For example, electron-deficient cyano groups enhance binding to hydrophobic enzyme pockets .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for similar benzothiazole carbamates?

  • Methodological Answer : Variability arises from:

  • Steric hindrance : Bulky substituents (e.g., adamantyl) reduce reaction efficiency (22% yield vs. 63% for smaller groups ).
  • Solvent polarity : Polar solvents improve nucleophilic substitution but may deactivate electrophiles.
  • Catalyst choice : RuCl3/NaIO4 systems increase oxidation efficiency (46% yield vs. non-catalytic routes).

Tables for Key Data

Property Example Data Source
Melting Point 88–89°C (carbamate derivative)
HRMS [M+H]⁺ 323.0841 (C16H13N5OS)
X-ray Space Group Triclinic P1
Log Pow (Predicted) 2.3–2.9 (similar carbamates)

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